molecular formula C14H16FNO2 B2866723 (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1495308-76-3

(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2866723
CAS RN: 1495308-76-3
M. Wt: 249.285
InChI Key: CELNHOJKKIQORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as RTI-126, is a synthetic compound that belongs to the phenyltropane class of drugs. This compound is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its ability to inhibit the reuptake of dopamine in the brain. By blocking the dopamine transporter, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling is thought to underlie the therapeutic effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several biochemical and physiological effects, including increasing dopamine levels in the brain, reducing drug-seeking behavior, and improving motor function in animal models of Parkinson's disease. However, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone also has potential side effects, including anxiety, restlessness, and increased heart rate. These side effects may limit the use of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in clinical settings.

Advantages and Limitations for Lab Experiments

(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the complex synthesis method and potential side effects may limit its use in some lab settings.

Future Directions

There are several future directions for research on (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone to better understand its therapeutic potential and potential side effects.
2. Development of more selective dopamine transporter inhibitors that have fewer side effects than (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
3. Studies on the long-term effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone on dopamine signaling and behavior in animal models.
4. Clinical trials to test the efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in treating Parkinson's disease, ADHD, and drug addiction.
5. Development of new drug delivery methods to improve the bioavailability and efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
In conclusion, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a potent dopamine reuptake inhibitor that has potential applications in the treatment of various neurological disorders. While the complex synthesis method and potential side effects may limit its use in some settings, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone remains an important tool for studying the role of dopamine in the brain. Further research is needed to fully understand the therapeutic potential and limitations of this compound.

Synthesis Methods

The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, starting with the reaction of 2-fluorophenylacetonitrile with 3-methyl-2-oxazolidinone to form 2-fluorophenyl-3-methyl-2-oxazolidinone. This intermediate is then reacted with lithium diisopropylamide and 1,3-dibromopropane to form the bicyclic compound. Finally, the ketone group is reduced to form (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in reward, motivation, and movement. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Furthermore, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

(2-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-13-4-2-1-3-12(13)14(18)16-9-5-6-10(16)8-11(17)7-9/h1-4,9-11,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELNHOJKKIQORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.